2-(Bromomethanesulfonyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethanesulfonyl)-1-phenylethan-1-one is an organic compound that features a bromomethanesulfonyl group attached to a phenylethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethanesulfonyl)-1-phenylethan-1-one typically involves the reaction of bromomethanesulfonyl bromide with a suitable phenylethanone precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For example, bromomethanesulfonyl bromide can be prepared by reacting sym-trithiane with bromine in water, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethanesulfonyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromomethanesulfonyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The compound can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonyl derivatives, while oxidation reactions may produce sulfone compounds.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethanesulfonyl)-1-phenylethan-1-one has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Bromomethanesulfonyl)-1-phenylethan-1-one involves its interaction with molecular targets through its bromomethanesulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Bromomethanesulfonyl)-1-phenylethan-1-one include other sulfonyl-containing organic molecules, such as:
- Methanesulfonyl Chloride
- Ethanesulfonyl Chloride
- Bromomethanesulfonyl Chloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines the bromomethanesulfonyl group with a phenylethanone backbone. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
648428-41-5 |
---|---|
Molekularformel |
C9H9BrO3S |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
2-(bromomethylsulfonyl)-1-phenylethanone |
InChI |
InChI=1S/C9H9BrO3S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
JYPQPUAYNIYAKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.